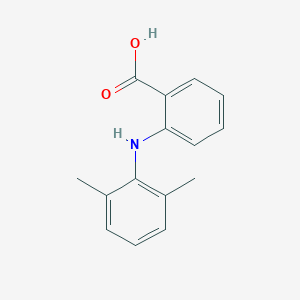

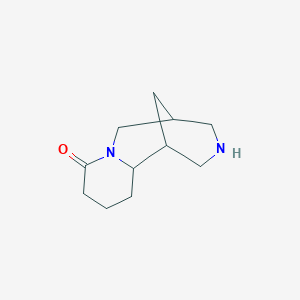

2-(2,6-Dimethylanilino)benzoic acid

Descripción general

Descripción

2-(2,6-Dimethylanilino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been the subject of numerous studies due to their interesting chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2,6-dimethoxy benzoic acid , 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid , and 2-((2,6-dimethylphenyl)amino)benzoic acid have been investigated, providing insights into the behavior of similar molecular systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including diazotization, coupling reactions , and Friedel-Crafts acylation . For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid was achieved by diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . Similarly, 2,4-Dimethyl Benzoic Acid was synthesized through a series of reactions starting from m-xylene, involving chloroacetyl chloride, haloform reaction, and acidification . These methods could potentially be adapted for the synthesis of 2-(2,6-Dimethylanilino)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and X-ray diffraction . For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid was determined using X-ray diffraction, revealing details about the hydrogen bonding and molecular conformation . Similarly, the conformational polymorphism of 2,6-dimethoxy benzoic acid was studied, showing different molecular conformations in its polymorphic forms . These techniques could be employed to analyze the molecular structure of 2-(2,6-Dimethylanilino)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by the substituents on the phenyl ring. For instance, the study of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid showed no DNA cleavage activity, indicating a certain level of chemical stability . The photophysical properties of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid suggest the presence of charge transfer states, which could be indicative of potential reactivity under photoinduced conditions . These findings can provide a basis for predicting the reactivity of 2-(2,6-Dimethylanilino)benzoic acid in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The polymorphism of 2,6-dimethoxy benzoic acid, for example, affects its stability and energetic properties . Theoretical investigations, such as those performed on Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine co-crystals, provide insights into the electronic structure and optical properties, which are essential for understanding the material's behavior in different applications . These studies can inform the expected properties of 2-(2,6-Dimethylanilino)benzoic acid, such as solubility, melting point, and potential use in optoelectronic devices.

Aplicaciones Científicas De Investigación

Polymorphism and Co-crystal Formation : A study by Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid and its analog, 2-((2,6-dimethylphenyl)amino)benzoic acid, to understand the effect of Cl-CH3 exchange. This research has implications in drug development, particularly for non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

Electropolymerization in Medical Devices : Abdullatef and Farid (2017) reported on the electropolymerization of 2-(2,3-dimethylanilino) benzoic acid on copper and brass alloy. This process is significant for controlling the release of copper ions from copper-containing devices, which has applications in medical device engineering (Abdullatef & Farid, 2017).

Chemometric Analysis of Substituent Effects : A study by Kulhanek and Pytela (1995) analyzed the effects of substituents on the dissociation constants of 2,6-disubstituted benzoic acids. This research is important for understanding the chemical properties of various benzoic acid derivatives, including 2-(2,6-Dimethylanilino)benzoic acid (Kulhanek & Pytela, 1995).

Anti-inflammatory Constituents from Melicope semecarpifolia : Chen et al. (2008) isolated benzoic acid derivatives from Melicope semecarpifolia, demonstrating their potential as anti-inflammatory agents. This research highlights the natural occurrence and medicinal applications of benzoic acid derivatives (Chen et al., 2008).

Synthesis for Anticancer Drug Intermediates : De-hua (2009) described the synthesis of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for an anticancer drug, starting from 2-amino-5-methyl-benzoic acid. This study is important for pharmaceutical synthesis, particularly in the context of cancer treatment (De-hua, 2009).

Propiedades

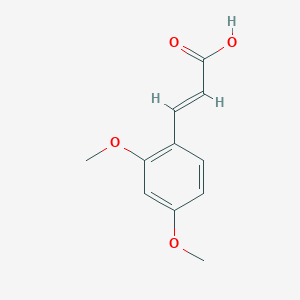

IUPAC Name |

2-(2,6-dimethylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWDEUSHBRHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00413590 | |

| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylanilino)benzoic acid | |

CAS RN |

18201-61-1 | |

| Record name | 2-(2,6-Dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

The last 50–70 years there has been an increasing interest on organotin compounds mainly because of their industrial, agricultural and biological applications. This review aims to …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)